4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2-methoxyphenyl)-1H-pyrazole
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Overview
Description
2-[4-CHLORO-1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-1H-pyrazole with a suitable aldehyde or ketone, followed by further functionalization to introduce the methoxyphenyl and chlorinated phenyl groups. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Solvent extraction and chromatographic techniques are commonly employed for purification .
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-CHLORO-1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
- 3(5)-amino-5(3)-hydroxy pyrazoles
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 2-[4-CHLORO-1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dual pyrazole rings and chlorinated phenyl groups make it a versatile compound for various applications .
Properties
Molecular Formula |
C21H18Cl2N4O2 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
4-chloro-1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C21H18Cl2N4O2/c1-28-17-9-5-3-7-15(17)20-19(23)21(16-8-4-6-10-18(16)29-2)27(25-20)13-26-12-14(22)11-24-26/h3-12H,13H2,1-2H3 |
InChI Key |
MPISEWBRJPVEDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=NN2CN3C=C(C=N3)Cl)C4=CC=CC=C4OC)Cl |
Origin of Product |
United States |
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